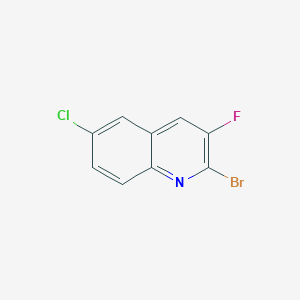

2-Bromo-6-chloro-3-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-9-7(12)4-5-3-6(11)1-2-8(5)13-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKWMCOWVGVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479737 | |

| Record name | 2-Bromo-6-chloro-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-00-3 | |

| Record name | 2-Bromo-6-chloro-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Chloro 3 Fluoroquinoline

Strategies for Regioselective Installation of Halogen Substituents in Quinoline (B57606) Systems

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is the central challenge in synthesizing polysubstituted quinolines. The electronic nature of the quinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, along with the influence of existing substituents, dictates the position of subsequent modifications. For instance, electrophilic substitution is generally favored on the benzene ring (at positions 5 and 8), while nucleophilic substitution occurs more readily on the pyridine ring (at positions 2 and 4).

Direct halogenation of the unsubstituted quinoline nucleus often leads to a mixture of products, with the reaction conditions heavily influencing the outcome. The site-selective halogenation of already substituted quinolines is a more predictable approach. nih.gov For example, metal-free methods have been developed for the highly regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. rsc.orgnih.gov This process works for a wide variety of substituents at the 8-position, including amides and alkoxy groups, delivering the C5-halogenated product exclusively in good to excellent yields. rsc.orgnih.gov

The choice of halogenating agent and reaction temperature are critical variables. The gas-phase bromination of quinoline at 450-500°C yields 2-bromoquinoline, whereas the reaction at 300°C produces 3-bromoquinoline. researchgate.net For quinolines with activating groups like a hydroxyl or amino group at position 8, bromination with molecular bromine can lead to a mixture of mono- and di-bromo derivatives at the 5- and 7-positions. researchgate.netacgpubs.org N-Bromosuccinimide (NBS) is another widely used reagent, capable of both bromination and oxidative dehydrogenation of tetrahydroquinolines to yield bromoquinolines. rsc.org

An alternative and often more controlled strategy is to construct the quinoline ring system from acyclic precursors that already contain the required halogen atoms. This de novo approach allows for the unambiguous placement of substituents that might be difficult to install via direct halogenation.

Several classical name reactions for quinoline synthesis can be adapted to use halogenated starting materials. mdpi.comresearchgate.net These methods typically involve the condensation of a substituted aniline (B41778) with a 1,3-dicarbonyl compound or its equivalent. The Friedländer synthesis, for example, can produce 3-haloquinolines. nih.gov Similarly, a modified Skraup synthesis that employs halo-substituted anilines can be used. nih.gov These time-honored reactions, while effective, can sometimes be limited by harsh conditions or low regioselectivity. nih.gov Modern advancements focus on developing milder, more efficient catalytic versions of these annulations. mdpi.com

| Classical Reaction | General Description | Applicability to Halogenated Quinolines |

|---|---|---|

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. | Can be used to synthesize 3-haloquinolines from appropriate precursors. nih.gov |

| Skraup Synthesis | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). | Modified versions using halo-substituted anilines can produce halogenated quinolines. nih.gov |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid. | Versatile for producing a wide range of substituted quinolines, including those derived from halogenated anilines. |

| Conrad-Limpach-Knorr Synthesis | Condensation of anilines with β-ketoesters, leading to 4-hydroxyquinolines (Knorr) or 2-hydroxyquinolines (Conrad-Limpach). | Utilizing halogenated anilines provides a direct route to halogenated quinolin-2-ones or quinolin-4-ones. |

Tandem reactions, where multiple bond-forming events occur in a single operational step, represent a highly efficient synthetic strategy. The synthesis of 3-haloquinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, an electrophilic halogen source such as iodine monochloride (ICl) or molecular bromine (Br₂) promotes a 6-endo-dig cyclization, installing the halogen at the 3-position while simultaneously forming the quinoline ring. nih.gov This method is effective for a variety of functional groups and provides moderate to good yields of the 3-halogenated quinoline products. nih.gov While this specific example focuses on iodo- and bromocyclization, the principle can be extended to chlorination, providing a potential pathway to a 3-chloroquinoline (B1630576) core.

Another relevant process involves the reaction of fluoroquinolone antibacterial agents with free chlorine. nih.gov While studied in the context of water treatment and degradation, the underlying chemistry reveals that tertiary amines on the quinoline structure can form reactive chlorammonium intermediates that facilitate halogenation. nih.gov This suggests the possibility of developing synthetic tandem processes where a nitrogen-containing precursor is chlorinated and cyclized in a controlled manner.

Perhaps the most plausible route to a complex target like 2-bromo-6-chloro-3-fluoroquinoline involves the sequential, step-by-step introduction of the halogen atoms onto a quinoline scaffold. This strategy allows for precise control over the substitution pattern. For the target molecule, a synthetic chemist might start with a precursor such as 6-chloro-3-fluoroquinoline (B11909433) and then devise a method to introduce a bromine atom specifically at the 2-position.

The bromination of an existing quinoline derivative is highly dependent on the substituents already present on the ring. acgpubs.org The reactivity of quinolin-4(1H)-ones in bromination reactions, for example, is dictated by the nature of the substituent at the C(3) position. nuph.edu.ua Depending on the substrate, bromination can occur at the C(3) or C(6) positions, or on a methyl group at the C(2) position. nuph.edu.ua

A variety of brominating agents and conditions have been explored to achieve selectivity. The reaction of quinoline hydrochlorides can yield simple 3-bromoquinolines. nih.gov For other substrates, reagents like molecular bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform (B151607) are commonly employed. nuph.edu.ua The temperature can also be a decisive factor; for instance, gas-phase bromination of quinoline itself can yield either the 2-bromo or 3-bromo isomer depending on the temperature. researchgate.net

| Brominating Agent | Typical Conditions | Observed Selectivity/Application |

|---|---|---|

| Molecular Bromine (Br₂) | Gas phase, 300°C | Yields 3-bromoquinoline. researchgate.net |

| Molecular Bromine (Br₂) | Gas phase, 450-500°C | Yields 2-bromoquinoline. researchgate.net |

| Molecular Bromine (Br₂) | CHCl₃ or CCl₄, ambient temp | Bromination of 8-substituted quinolines at C5 and/or C7. researchgate.netacgpubs.org |

| N-Bromosuccinimide (NBS) | DCM solvent | Used for electrophilic bromination and dehydrogenation of tetrahydroquinolines. rsc.org |

| N-Bromosuccinimide (NBS) | Acetic acid or Chloroform | Bromination of 2-methylquinolin-4(1H)-ones. nuph.edu.ua |

Sequential Introduction of Halogen Atoms

Chlorination Methodologies

The introduction of a chlorine atom at the C6 position of the quinoline core is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution on a pre-existing quinoline or aniline derivative.

Metal-free C-H halogenation presents a viable route. For instance, methods have been developed for the remote C5-halogenation of 8-amidoquinolines using reagents like potassium persulfate (K₂S₂O₈) at elevated temperatures or oxone in the presence of a halogen source. rsc.org Another approach involves using trichloroisocyanuric acid (TCCA) for chlorination, which has been successfully applied to synthesize compounds like clioquinol (B1669181) from an iodoquinolin-8-ol precursor. rsc.org

In syntheses starting from aniline derivatives, chlorination can be performed at an earlier stage. For example, the synthesis of 2-Bromo-4-chloro-6-fluoroaniline, a potential precursor, involves multi-step processes where chlorination is a key transformation. strem.com Furthermore, the synthesis of related chloroquinolines, such as 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, utilizes N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a radical initiator like benzoyl peroxide. google.com

The reactivity of the quinoline ring towards chlorination can be influenced by the substituents already present. For instance, studies on the reaction of fluoroquinolone antibacterial agents with aqueous chlorine (HOCl/OCl⁻) show that the reaction kinetics and pathways are highly dependent on the existing functional groups, such as amines on the piperazine (B1678402) ring. nih.govacs.org While these studies focus on degradation, they provide insight into the reactivity of the quinoline system towards chlorinating agents.

Fluorination Techniques and Challenges

Introducing a fluorine atom at the C3 position of the quinoline ring is a significant synthetic challenge, often requiring specialized reagents and conditions. The development of fluoroquinolones has spurred much research in this area. nih.gov

One common strategy involves the cyclization of appropriately substituted precursors that already contain the fluorine atom. For example, the synthesis could start from a fluorinated aniline, such as 2-bromo-6-fluoroaniline. google.combldpharm.comwipo.int The challenge then lies in constructing the pyridine ring of the quinoline system while retaining the fluorine substituent.

Direct fluorination of a pre-formed quinoline ring is notoriously difficult due to the high reactivity of fluorinating agents and the potential for multiple side reactions. However, modern methods have made this more feasible. The synthesis of related compounds like 7-Chloro-3-fluoroquinoline (CAS No. 115813-23-5) demonstrates that such structures can be prepared, though specific methodologies from commercial suppliers are often proprietary. vulcanchem.com The development of 3-heteroaryl fluoroquinolone hybrids often involves modifications at the C3 position, starting from a carboxylic acid group, which is a common feature of many fluoroquinolone antibiotics. nih.gov This highlights that the C3 position is a key site for functionalization, although direct fluorination remains a challenge.

The primary challenges in fluorination include:

Regioselectivity: Ensuring the fluorine atom is introduced exclusively at the desired C3 position.

Harsh Conditions: Traditional fluorinating agents can be highly toxic and require stringent handling procedures.

Substrate Compatibility: The quinoline ring, especially when substituted with other halogens, may be sensitive to the harsh conditions of fluorination, leading to degradation or undesired side products.

Advanced Catalytic Systems for Halogenated Quinoline Synthesis

The synthesis of complex heterocyclic structures like halogenated quinolines has been significantly advanced by the advent of transition-metal catalysis. ias.ac.iniaea.org These methods offer high efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional synthetic routes. ias.ac.infrontiersin.org Catalytic systems based on transition metals are pivotal for constructing the quinoline scaffold and for introducing functional groups through cross-coupling and C-H activation reactions. nih.gov

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metals, particularly palladium, rhodium, and cobalt, have been extensively used to catalyze the formation of quinoline derivatives. These reactions often involve the cyclization of precursors or the cross-coupling of halogenated quinolines with various reagents to build molecular complexity. ias.ac.in

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira, Heck, Hiyama)

Palladium catalysts are exceptionally versatile for synthesizing and functionalizing quinolines. researchgate.net Halogenated quinolines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples a halogenated quinoline with a boronic acid or ester. It is widely used for C-C bond formation and has been applied to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates from bromo-substituted quinazolines. mdpi.com The typical catalytic system involves a palladium source like Pd(dppf)Cl₂ and a base such as sodium carbonate. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of a halide with an alkene. It has been employed in the synthesis of quinolin-2(1H)-ones from 2-iodoanilines and α,β-unsaturated carbonyl compounds, using Pd(OAc)₂ as the catalyst. nih.gov

Other Cross-Coupling Reactions: The Stille (organotin reagents), Negishi (organozinc reagents), Sonogashira (terminal alkynes), and Hiyama (organosilicon reagents) couplings are also powerful tools for the functionalization of haloquinolines, significantly broadening the scope of accessible derivatives. researchgate.net

These palladium-catalyzed methods provide efficient pathways to complex quinoline structures. For instance, a one-step synthesis of quinolines has been developed via the palladium-catalyzed cross-coupling of ortho-bromoanilines with cyclopropanols. thieme-connect.com Similarly, a cascade reaction of o-aminocinnamonitriles with arylhydrazines, catalyzed by palladium, yields various quinolines. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ / NBu₄Br | Bromo-quinazolines, Boronic esters | Quinazolinylphenyl-thiadiazoles | High | mdpi.com |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, Unsaturated carbonyls | 3-Substituted quinolin-2(1H)-ones | 67-76% | nih.gov |

| Cross-Coupling | Pd(OAc)₂ / dppb | o-Bromoanilines, Cyclopropanols | Substituted Quinolines | 43% | thieme-connect.com |

| Cascade Reaction | PdCl₂ / L1 | o-Aminocinnamonitriles, Arylhydrazines | 2-Phenylquinoline | 31% | nih.gov |

Rhodium-Catalyzed Methods

Rhodium catalysts have emerged as powerful tools for the synthesis and functionalization of quinolines, often proceeding via C-H bond activation. acs.orgnih.gov

An environmentally friendly protocol for quinoline synthesis has been developed using a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium. rsc.orgrsc.org This method involves the reaction of anilines with allyl alcohols to produce quinolines in moderate to good yields. rsc.orgrsc.org Rhodium(III) catalysts have been shown to be effective in the oxidative coupling of sydnones with internal alkynes to generate quinoline-fused mesoionic heterocycles. acs.org

Rhodium complexes can also promote the selective C-H bond activation of the quinoline ring itself. nih.gov For example, a stable rhodium(I) monohydride complex can react with quinoline to form rhodium(I)-quinolinyl derivatives, showing a preference for activating the C-H bonds in the heterocyclic ring over the carbocyclic ring. nih.gov Furthermore, rhodium catalysts can facilitate the double hydroboration of quinolines to produce C4-borylated tetrahydroquinolines, demonstrating their utility in dearomatization and functionalization reactions. acs.org

Table 2: Rhodium-Catalyzed Synthesis and Functionalization of Quinolines

| Catalyst System | Reaction Type | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Rh(II)acetate/TPPTS | Cyclization | Anilines, Allyl alcohols | Substituted Quinolines | Moderate to Good | rsc.orgrsc.org |

| [RhCp*Cl₂]₂ | Oxidative Annulation | Sydnones, Internal alkynes | Quinoline-fused Sydnones | High | acs.org |

| [Rh(cod)₂]OTf / DPEPhos | Double Hydroboration | Quinolines, HBpin | C4-Borylated Tetrahydroquinolines | Good to High | acs.org |

| RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | C-H Activation | Quinoline | Rhodium(I)-quinolinyl complexes | Quantitative | nih.gov |

Cobalt-Catalyzed Functionalizations

Cobalt-catalyzed reactions, valued for being more economical than those using precious metals, have become a significant tool in C-H bond functionalization. nih.gov These methods often employ a directing group, such as an 8-aminoquinoline (B160924) amide, to achieve high regioselectivity.

Cobalt catalysts can direct the C-4 alkylation of 8-aminoquinoline amides with ethers under visible-light irradiation, providing access to valuable α-heteroarylated ether derivatives. acs.org Similarly, cobalt-catalyzed C-5 perfluoroalkylation of 8-aminoquinoline scaffolds has been achieved with high efficiency. researchgate.net

In addition to C-H functionalization, cobalt catalysts are effective for constructing the quinoline ring system. Co₂(CO)₈ has been used to catalyze the conversion of diallylanilines into 2,3-substituted quinolines under mild conditions. acs.org Another approach involves the cobalt-catalyzed annulation of anilides with internal alkynes, facilitated by a Lewis acid co-catalyst like Zn(OTf)₂, to produce quinoline heterocycles efficiently. rsc.org Mechanistic studies suggest that these transformations can proceed through various cobalt oxidation states, including Co(I), Co(III), and Co(IV) intermediates. nih.gov

Table 3: Cobalt-Catalyzed Synthesis and Functionalization of Quinolines

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Co(OAc)₂/Eosin Y | C-4 Alkylation (Photoredox) | 8-Aminoquinoline amides, Ethers | C-4 Alkylated Quinolines | acs.org |

| Co(acac)₃ | C-5 Perfluoroalkylation | 8-Aminoquinoline scaffolds | C-5 Perfluoroalkylated Quinolines | researchgate.net |

| Co₂(CO)₈ | Cyclization | Diallylanilines | 2,3-Substituted Quinolines | acs.org |

| Co(III)/Zn(OTf)₂ | Annulation | Anilides, Internal alkynes | Substituted Quinolines | rsc.org |

Metal-Free and Organocatalytic Syntheses

The development of metal-free and organocatalytic synthetic methods aligns with the principles of green chemistry by avoiding residual metal contamination in the final products. benthamdirect.com Various strategies, including the use of Brønsted acids like p-toluenesulfonic acid (p-TSA) or ionic liquids, have been successfully applied to quinoline synthesis. tandfonline.comresearchgate.netnih.gov For example, iodine-catalyzed Povarov-type reactions have been described for synthesizing 2,4-disubstituted quinolines from arylamines, methyl ketones, and α-ketoesters. nih.gov Formic acid has also emerged as a renewable and biodegradable catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones. ijpsjournal.com These metal-free approaches offer a potentially cleaner route to complex quinolines, although their application to the specific synthesis of this compound would require dedicated investigation.

Nanocatalyst Applications in Quinoline Synthesis

Nanocatalysts offer advantages such as high surface area, increased activity, and enhanced recyclability, making them a focus of green chemistry research. nih.govacs.orgacs.org Various metal nanoparticles, including copper, iron, cobalt, and gold, have been employed in the synthesis of quinoline derivatives. nih.govacs.org For example, cobalt and copper nanoparticles doped in aerogels have been used for the Friedländer synthesis of quinolines under mild conditions. tandfonline.com Magnetic nanoparticles are particularly noteworthy as they can be easily recovered from the reaction mixture using an external magnet, simplifying product purification and catalyst reuse. nih.gov The application of nanocatalysts provides an efficient and sustainable option for synthesizing a broad range of substituted quinolines. acs.orgacs.org

| Nanocatalyst Type | Key Advantages | Example Application in Quinoline Synthesis |

| Metal Nanoparticles (Co, Cu) | High activity, mild reaction conditions | Friedländer synthesis of quinolines. tandfonline.com |

| Magnetic Nanoparticles | Easy recovery and recyclability | Used as a solid acid catalyst for producing 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.govnih.gov |

Reaction Condition Optimization for this compound

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of a synthetic process.

| Solvent Type | Examples | Impact on Quinoline Synthesis |

| Green Solvents | Water, Ethanol, Ionic Liquids | Can improve yields, reduce environmental impact, and allow for easier catalyst recovery. tandfonline.comresearchgate.net |

| Aprotic Polar | DMF, DMSO | Often used in metal-catalyzed reactions to solubilize reactants and catalysts. tandfonline.comrsc.org |

| Solvent-Free | Neat reaction conditions | Reduces waste, simplifies purification, and can be enhanced with microwave irradiation. rsc.orgjocpr.com |

Temperature and Pressure Parameters

Classical methods for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller reactions, often require elevated temperatures to drive the requisite condensation and cyclization steps. organicreactions.orgmdpi.com For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be performed under various thermal conditions. organicreactions.org Research on microwave-assisted Friedländer synthesis of halogenated 8-hydroxyquinolines demonstrated a significant improvement in yield (from 34% with oil bath heating to 72% with microwave irradiation), highlighting the role of modern heating techniques. nih.govrsc.org In one study, optimal yields were achieved with just a 5 to 10-minute heating period at 160 °C in a microwave reactor when using acetic acid as the solvent. researchgate.net

Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, also exhibit strong temperature dependence. In the synthesis of quinolines from allyl alcohols and anilines, reactions are typically conducted at temperatures ranging from 100 °C to 130 °C for 12 hours. rsc.orgresearchgate.net Similarly, a palladium-catalyzed cascade reaction for quinoline synthesis was optimized at 90 °C for 24 hours. nih.govscispace.com Hydrolysis steps, which may be involved in the final stages of synthesis from precursors like trifluoromethyl groups, can require temperatures between 150-175°C. google.com

Pressure is another key parameter, particularly in reactions involving gaseous reagents or volatile intermediates. While many quinoline syntheses are conducted at atmospheric pressure, specialized equipment like pressure tubes can be employed to facilitate reactions with volatile amines at high temperatures and pressures. nih.gov Halogen exchange reactions, which could be a route to introduce the chloro or bromo substituents, may also be influenced by pressure, although temperature is often the more critical factor. google.com

Table 1: Representative Temperature and Pressure Parameters in Halogenated Quinoline Synthesis & Related Reactions

| Reaction Type | Reactants/Catalyst | Temperature (°C) | Pressure | Duration | Notes |

|---|---|---|---|---|---|

| Friedländer Synthesis (Microwave) | 2-aminophenyl ketone, cyclic ketone, Acetic Acid | 160 | N/A | 5-10 min | Significant yield improvement over conventional heating. nih.govresearchgate.net |

| Palladium-Catalyzed Cyclization | Aniline, Cinnamic alcohol, Pd(OAc)₂ | 100 - 130 | Atmospheric | 12 h | No acid or base additive required. rsc.orgresearchgate.net |

| Palladium-Catalyzed Cascade | o-aminocinnamonitrile, arylhydrazine, PdCl₂ | 90 | Atmospheric (Air/O₂) | 24 h | Oxygen atmosphere improved yield significantly. nih.govscispace.com |

| Hydrolysis | 2-bromo-3-fluorobenzotrifluoride, Sulfuric Acid | 150 - 175 | N/A | N/A | Final step to produce carboxylic acid precursor. google.com |

| Halogen Exchange (Br to Cl) | Aromatic Bromo Compound, Cuprous Chloride | > 75 | Atmospheric | Varies | Yields approach theoretical at 100°C. google.com |

Additive and Ligand Influences on Reaction Efficiency and Selectivity

Additives and ligands play a pivotal role in the synthesis of complex molecules like this compound, often determining the success, efficiency, and regioselectivity of the reaction.

Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in functionalizing halogenated quinolines, the choice of ligand is critical. nih.govresearchgate.net Ligands stabilize the palladium center and modulate its reactivity. For instance, in a Pd-catalyzed synthesis of quinolin-2(1H)-ones, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) was identified as the optimal ligand in combination with a Pd₂(dba)₃ catalyst and Cs₂CO₃ as a base. nih.gov In another palladium-catalyzed synthesis of 2-arylquinolines, various bidentate N-ligands like 2,2′-bipyridine were tested, with results showing that sterically hindered ligands could shut down the reaction, while the right ligand significantly boosted the yield. nih.govscispace.com However, some palladium-catalyzed syntheses of quinolines proceed efficiently without any ligand or additive at all. rsc.orgmdpi.com

Acid and Base Catalysis: Traditional quinoline syntheses frequently employ acid or base catalysts. The Friedländer synthesis can be catalyzed by acids (like acetic acid, p-toluenesulfonic acid) or bases (like sodium hydroxide, potassium hydroxide). organicreactions.orgnih.gov The choice of catalyst can influence reaction rates and the compatibility with other functional groups on the substrates. In some modern, metal-free approaches, strong superacids like trifluoromethanesulfonic acid have been used as both the reaction medium and catalyst. mdpi.com For the synthesis of fluoroquinolone hybrids, potassium carbonate is often used as a base. nih.gov

Other Additives: Various other additives can influence the reaction outcome. In some palladium-catalyzed reactions, the addition of an oxidant, such as dioxygen (O₂), has been shown to dramatically increase the yield. nih.govscispace.com In metal-free halogenations, reagents like trihaloisocyanuric acid can serve as an inexpensive and atom-economical halogen source. rsc.org For radical-promoted cyclizations, radical initiators or photocatalysts like Ir(ppy)₃ might be employed, sometimes in conjunction with additives like 18-crown-6 (B118740) to improve performance. mdpi.comresearchgate.net

Table 2: Influence of Selected Additives and Ligands on Halogenated Quinoline Synthesis

| Reaction Type | Catalyst System | Ligand/Additive | Function | Impact on Reaction |

|---|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | Pd₂(dba)₃ | Xantphos | Phosphine Ligand | Essential for high yields in quinolinone synthesis. nih.gov |

| Palladium-Catalyzed Cascade | PdCl₂ | 2,2'-Bipyridine / O₂ | N-Ligand / Oxidant | Ligand is crucial; O₂ atmosphere increased yield from 56% to 81%. nih.govscispace.com |

| Friedländer Synthesis | - | Acetic Acid / p-Toluenesulfonic Acid | Acid Catalyst | Promotes condensation and cyclodehydration. organicreactions.orgnih.gov |

| Metal-Free Halogenation | - | Trihaloisocyanuric Acid | Halogen Source | Atom-economical C-H halogenation at room temperature. rsc.org |

| Zinc-Mediated Coupling | Zinc Powder | Water | Solvent/Medium | Enables sulfonylated quinoline synthesis without ligands or co-catalysts. nih.gov |

Purification and Isolation Strategies for Polyhalogenated Quinoline Compounds

The purification and isolation of the final product are critical steps to ensure the high purity required for subsequent applications. For polyhalogenated quinolines, a combination of techniques is typically employed to remove unreacted starting materials, catalysts, and isomeric byproducts.

Recrystallization: Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. youtube.com The choice of solvent is crucial; the ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. For halogenated aromatic compounds, common recrystallization solvents include ethanol, isopropyl alcohol, acetonitrile, and mixtures like ethanol/water. youtube.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor.

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being eluted by a mobile phase (a solvent or solvent mixture). google.com This method is particularly useful for separating compounds with similar polarities, such as isomers, which are common in quinoline synthesis. The selection of the appropriate eluent system (e.g., hexane/ethyl acetate) is determined through preliminary analysis using thin-layer chromatography (TLC). researchgate.net For highly pure compounds, High-Performance Liquid Chromatography (HPLC) may be employed.

Extraction: Liquid-liquid extraction is used to separate the target compound from a reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. lookchem.com This is often used during the work-up procedure. For example, after a reaction, the mixture might be diluted with water and an organic solvent like dichloromethane (B109758) or ethyl acetate. The product partitions into the organic layer, while inorganic salts and polar impurities remain in the aqueous layer. Acid-base extraction can be particularly useful for quinolines, as their basic nitrogen atom allows them to be protonated and extracted into an acidic aqueous solution, leaving non-basic impurities behind in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. lookchem.com

Distillation/Sublimation: For compounds that are volatile and thermally stable, vacuum distillation or sublimation can be effective purification methods. lookchem.com Vacuum distillation is used to purify liquids at reduced pressure, lowering their boiling points and preventing thermal decomposition. Sublimation, the transition from solid to gas without passing through a liquid phase, is an excellent method for purifying certain solid compounds.

Table 3: Common Purification Techniques for Polyhalogenated Quinolines

| Technique | Principle | Typical Application | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Primary purification of solid crude products. | Choice of solvent is critical for yield and purity. youtube.com |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Separation of isomers and closely related byproducts. | Requires careful selection of stationary and mobile phases. google.com |

| Acid-Base Extraction | Exploits the basicity of the quinoline nitrogen. | Removal of non-basic impurities during work-up. | The compound must be stable to pH changes. lookchem.com |

| Vacuum Distillation | Separation based on boiling points at reduced pressure. | Purification of liquid products or precursors. | Compound must be thermally stable. lookchem.com |

Reaction Pathways and Mechanistic Insights of Halogenated Quinolines

Mechanistic Investigations of Halogen-Directed Functionalization

The presence of multiple halogen atoms on the quinoline (B57606) core introduces a complex electronic and steric environment, which directs the course of functionalization reactions. Understanding the underlying mechanisms—such as C-H bond activation, migratory insertion, reductive elimination, and oxidative annulation—is critical for predicting and controlling reaction outcomes.

C-H Bond Activation Mechanisms in Polyhalogenated Quinoline Systems

Transition metal-catalyzed C-H activation has become a primary strategy for the regioselective functionalization of quinoline derivatives. nih.govmdpi.comnih.govconferenceproceedings.international For polyhalogenated systems like 2-Bromo-6-chloro-3-fluoroquinoline, the site of C-H activation is determined by a combination of factors including the catalyst, directing groups (if any), and the inherent electronic properties of the quinoline ring.

Rhodium and Palladium complexes are frequently employed for this purpose. nih.govacs.org In many cases, the quinoline nitrogen atom or an N-oxide derivative serves as an internal directing group, facilitating the activation of specific C-H bonds, typically at the C2 or C8 positions. nih.govnih.govresearchgate.net

For this compound, the C2 position is blocked by a bromine atom. Therefore, C-H activation would be directed to other available positions. The electronic influence of the halogens is crucial:

Fluorine (C3): A strongly electron-withdrawing group, it deactivates the pyridine (B92270) ring towards electrophilic attack by a metal catalyst.

Studies on related systems show that rhodium catalysts can promote C-H activation at various positions on the quinoline ring, with a preference for the heteroring over the carbocycle. nih.govacs.org For instance, Rh(I) complexes have been shown to selectively activate C-H bonds at the C2 or C4 positions depending on the substitution pattern. nih.gov In the case of N-oxide derivatives, palladium catalysis often leads to C2-arylation, but specific conditions and ligands can shift the selectivity to the C8 position. nih.govacs.org The presence of halogens is generally well-tolerated in these reactions. mdpi.com

The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a ligand on the metal center assists in the deprotonation of the C-H bond. nih.govmdpi.com The regioselectivity is a result of the kinetic and thermodynamic stability of the resulting metallacycle intermediate.

| Catalyst System | Substrate Type | Position(s) Functionalized | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| [RhCp*Cl2]2 / AgSbF6 | Quinoline N-Oxides | C8 | N-Oxide directed cyclometalation | conferenceproceedings.international |

| Pd(OAc)2 / Ligand | Quinoline N-Oxides | C2 or C8 | Ligand and solvent control regioselectivity | nih.govacs.org |

| RhH{κ3-P,O,P-[xant(PiPr2)2]} | Substituted Quinolines | C2, C4 | Direct C-H bond activation without a directing group | nih.govacs.org |

| Cu(OAc)2 | Quinoline N-Oxides | C2 | Dehydrogenative C-N coupling | nih.govacs.orgresearchgate.net |

Migratory Insertion Processes

Migratory insertion is a fundamental step in many catalytic cycles where an unsaturated molecule, such as an alkene or alkyne, inserts into a metal-ligand bond. In the context of functionalizing this compound, after an initial C-H activation forms a quinolinyl-metal species, this intermediate can undergo migratory insertion with a coupling partner.

For example, in a palladium-catalyzed Heck-type reaction, an alkene would first coordinate to the palladium-quinolinyl complex. This is followed by the migratory insertion of the alkene into the Pd-C(quinolinyl) bond. This process typically occurs in a syn fashion, where the palladium center and the quinolinyl group add to the same face of the alkene double bond. acs.org This step creates a new carbon-carbon bond and a vacant coordination site on the metal, which is then typically followed by β-hydride elimination to release the functionalized product and regenerate the catalyst.

The electronic nature of the polyhalogenated quinoline ring can influence the rate and efficiency of migratory insertion. The electron-withdrawing halogens would make the quinolinyl ligand less nucleophilic, which could affect the energetics of the insertion step. DFT calculations on related systems have shown that carbene migratory insertion can be a facile process with a low energy barrier. nih.gov

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. princeton.edu It involves the formation of a new bond between two ligands on the metal center, with a corresponding reduction in the metal's oxidation state (e.g., from Pd(IV) to Pd(II) or Pd(II) to Pd(0)). nih.govacs.org

In the functionalization of this compound, this pathway is crucial for forging C-C, C-N, or C-O bonds. After oxidative addition of a coupling partner and/or migratory insertion, a high-valent metal complex (e.g., a Pd(IV) intermediate) is formed, which holds both the quinolinyl group and the new functional group. nih.gov Reductive elimination from this intermediate releases the final substituted quinoline product.

The competition between different reductive elimination pathways (e.g., C-F vs. C-O formation) can be controlled by the choice of ligands and additives. nih.govresearchgate.net For a substrate like this compound, the high strength of the C-F bond means that C-F reductive elimination is often challenging. However, the presence of the other halogens (Br and Cl) provides handles for traditional cross-coupling reactions that proceed through Pd(0)/Pd(II) cycles, where reductive elimination from a Pd(II) center is the key product-forming step. researchgate.net Kinetic studies on related systems have identified reductive elimination as the turnover-limiting step in certain catalytic cycles. acs.org

Oxidative Annulation Mechanisms

Oxidative annulation strategies provide powerful methods for constructing fused ring systems, including the quinoline core itself. mdpi.com These reactions involve the formation of new C-C and C-N bonds through a cascade process, often mediated by a transition metal catalyst and an oxidant. acs.org

While typically used to synthesize the quinoline ring, the principles of oxidative annulation can also be applied to functionalize a pre-existing, highly substituted quinoline like this compound. For instance, a rhodium-catalyzed oxidative [3+2] cascade annulation could potentially be used to build a new five-membered ring onto the quinoline framework. The mechanism involves an initial C-H activation directed by a functional group, followed by migratory insertion of an alkyne, electrophilic cyclization, and catalyst regeneration via oxidation. acs.org

The tolerance of such reactions to halogen substituents is a key consideration. Many oxidative annulation protocols are compatible with chloro and bromo groups, which means that the 6-chloro position of this compound would likely be stable under these conditions. mdpi.com The fluorine at C3, being relatively inert, would also be expected to remain untouched.

Role of Halogen Atoms in Directing Regioselectivity and Reactivity

The interplay of inductive and resonance effects of the bromine, chlorine, and fluorine atoms in this compound governs its reactivity, particularly in electrophilic substitution reactions.

Influence of Bromine, Chlorine, and Fluorine on Electrophilic Substitution

In electrophilic aromatic substitution, the quinoline ring is generally deactivated compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com Electrophilic attack typically occurs on the carbocyclic (benzene) ring, favoring the C5 and C8 positions. youtube.com The halogen substituents on this compound further modulate this reactivity:

Inductive Effect (-I): All three halogens (F, Cl, Br) are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This deactivates the entire ring system towards electrophilic attack. The effect is strongest for fluorine and decreases down the group.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic system through resonance. This effect directs incoming electrophiles to the ortho and para positions relative to the halogen. This resonance effect is strongest for fluorine and weakest for bromine.

In the case of this compound:

The pyridine ring is strongly deactivated by the C3-fluorine and the C2-bromine via their inductive effects, as well as the inherent deactivating effect of the ring nitrogen.

The carbocyclic ring is deactivated by the C6-chlorine's inductive effect. However, the +R effect of the chlorine atom will direct incoming electrophiles to its ortho positions (C5 and C7).

Therefore, for a standard electrophilic substitution (e.g., nitration, sulfonation), attack would be predicted to occur regioselectively at the C5 or C7 position, guided by the C6-chloro substituent. The strong deactivation from the three halogens and the pyridine nitrogen would likely necessitate harsh reaction conditions. Metal-free halogenation methods using reagents like trihaloisocyanuric acids have been developed for the regioselective halogenation of substituted quinolines, often targeting the C5 position. rsc.org

| Halogen & Position | Inductive Effect (-I) | Resonance Effect (+R) | Predicted Outcome for Electrophilic Attack |

|---|---|---|---|

| 3-Fluoro | Strongly deactivating | Weakly o,p-directing (but on a highly deactivated ring) | Strong deactivation of pyridine ring |

| 6-Chloro | Strongly deactivating | Moderately o,p-directing | Deactivation of carbocyclic ring; directs incoming electrophiles to C5 and C7 |

| 2-Bromo | Strongly deactivating | Weakly o,p-directing (but on a highly deactivated ring) | Strong deactivation of pyridine ring |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Quinolines (e.g., at C-2, C-4)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction pathway for halogenated quinolines, particularly for those with halogens at the C-2 and C-4 positions. The electron-withdrawing nature of the quinoline ring's nitrogen atom activates these positions towards nucleophilic attack. This activation occurs because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom, thus stabilizing the transition state. stackexchange.comechemi.com

In the case of this compound, the bromine atom at the C-2 position is a potential site for SNAr reactions. Generally, in SNAr reactions of halo-heterocycles, the rate of displacement follows the order F > Cl > Br > I, which is the reverse of the C-X bond strength order. mdpi.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon atom, rather than the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the reactivity is also highly dependent on the specific nucleophile, solvent, and reaction conditions. echemi.commdpi.com For instance, reactions of various chloroarenes and fluoroarenes with indoles and carbazoles have been shown to proceed under base-promoted conditions (e.g., KOH/DMSO), highlighting the versatility of SNAr pathways. mdpi.com

While the C-4 position in the parent this compound is not halogenated, the principle of enhanced reactivity at this position is crucial in quinoline chemistry. If a leaving group were present at C-4, it would also be highly susceptible to nucleophilic displacement due to similar resonance stabilization of the reaction intermediate. stackexchange.comechemi.com The relative reactivity between the C-2 and C-4 positions can be influenced by steric factors and the specific electronic environment. The lone pair on the nitrogen atom can create a steric shield, potentially making the C-4 position more accessible to nucleophiles than the C-2 position. stackexchange.com

The table below summarizes the general principles of SNAr reactivity at different positions in a quinoline ring.

| Position | Reactivity towards SNAr | Rationale |

| C-2 | Activated | The negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the ring nitrogen. |

| C-4 | Activated | The negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the ring nitrogen. |

| C-3, C-5, C-6, C-7, C-8 | Deactivated (unless activated by other electron-withdrawing groups) | No direct resonance stabilization of the negative charge by the ring nitrogen. |

Halogen Dance Reactions and Halogen Migration

The Halogen Dance Reaction (HDR) is a base-induced intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netwhiterose.ac.uk This reaction has become a valuable synthetic tool for accessing unusually substituted compounds that are difficult to obtain through classical methods. clockss.org For halogenated quinolines, HDR provides a pathway to rearrange the substitution pattern of the molecule. researchgate.net

In this compound, the presence of bromine and chlorine atoms suggests the potential for a halogen dance. The reaction is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. researchgate.net This is followed by the migration of a halogen to the anionic center. The relative migratory aptitude of halogens generally follows the order I > Br > Cl > F. clockss.orgic.ac.uk Therefore, in a mixed dihalothiophene system, it was observed that the iodo-substituent migrates preferentially over the bromo-substituent, and bromo- over chloro. ic.ac.uk

Applying this principle to this compound, a halogen dance reaction, if induced, would likely involve the migration of the bromine atom from the C-2 position. For example, deprotonation at the C-4 position, facilitated by the directing effect of the C-3 fluoro group, could lead to a 1,3-halogen shift of the bromine atom. researchgate.net The final position of the halogen is determined by the thermodynamic stability of the resulting organometallic intermediate. ic.ac.uk

The general mechanism can be outlined as follows:

Deprotonation: A strong base abstracts a proton from the quinoline ring, creating a carbanion.

Halogen Migration: The halogen atom from an adjacent or nearby position migrates to the carbanionic center, forming a new organometallic intermediate.

Trapping: The final intermediate can be quenched with an electrophile to introduce a new functional group at the original halogen position. ic.ac.uk

This reaction allows for the functionalization of positions that are not directly accessible through other substitution reactions. clockss.org

Radical-Mediated Reaction Pathways

While ionic pathways like SNAr and halogen dance are common for halogenated quinolines, radical-mediated reactions also represent a possible transformation route. These pathways often involve single-electron transfer (SET) processes to generate radical intermediates.

The generation of radical species from halogenated quinolines can be initiated under various conditions, such as photolysis, radiolysis, or reaction with radical initiators. For instance, mechanistic studies on the DNA cleavage activity of certain copper-quinolone complexes have revealed that the reaction is mediated by reactive oxygen species like hydroxyl radicals and superoxide (B77818) anions, which are generated in the process. nih.gov This indicates that the quinoline scaffold can participate in radical reactions.

In the context of this compound, a radical reaction could be initiated by the homolytic cleavage of the C-Br bond, which is typically weaker than the C-Cl or C-F bonds. This would generate a quinolinyl radical at the C-2 position. This reactive intermediate could then participate in a variety of subsequent reactions, including:

Hydrogen atom abstraction: Reaction with a solvent or other hydrogen donor to form 6-chloro-3-fluoroquinoline (B11909433).

Addition to unsaturated bonds: Reaction with alkenes or alkynes to form new C-C bonds.

Radical-radical coupling: Dimerization or reaction with other radical species.

Although detailed studies on radical-mediated pathways for this compound are not extensively documented in the provided search results, the fundamental principles of radical chemistry suggest that such transformations are plausible under appropriate conditions.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for halogenated quinolines relies heavily on the identification and characterization of transient intermediates. researchgate.net A combination of spectroscopic techniques, trapping experiments, and computational modeling is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable tools for determining the structure of reactants, stable products, and, in some cases, long-lived intermediates. purdue.edu Changes in chemical shifts and coupling constants can provide evidence for the formation of new bonds or changes in the electronic structure of the quinoline ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups in the synthesized molecules, confirming the outcome of a reaction, such as the introduction of a hydroxyl or carbonyl group. purdue.edu

Mass Spectrometry (MS): MS is crucial for determining the molecular weight of products and intermediates, confirming their elemental composition. ekb.eg

Trapping Experiments: A common strategy to prove the existence of short-lived intermediates, such as carbanions or organometallic species formed during a halogen dance, is to "trap" them with an electrophile. ic.ac.ukresearchgate.net For example, after initiating a halogen dance with a strong base, an electrophile like carbon dioxide or an aldehyde is added to the reaction mixture. The isolation and characterization of the resulting carboxylated or hydroxylated product provides strong evidence for the location of the anionic intermediate. researchgate.net

Computational Studies:

Density Functional Theory (DFT): Quantum chemistry modeling, particularly DFT, has become a powerful tool for investigating reaction mechanisms that are difficult to study experimentally. whiterose.ac.uk DFT calculations can be used to model the structures and energies of reactants, transition states, and intermediates. This allows for the determination of activation barriers and reaction pathways, providing insight into the rate-determining steps and the feasibility of proposed mechanisms, such as the intermolecular rearrangements in a halogen dance reaction. whiterose.ac.uk

The table below summarizes methods used to characterize reaction intermediates in quinoline chemistry.

| Method | Application | Information Gained |

| NMR Spectroscopy | Structural elucidation of products and stable intermediates. | Connectivity, electronic environment, presence of specific nuclei (1H, 13C, 19F). |

| FTIR Spectroscopy | Functional group analysis. | Presence of key functional groups (e.g., C=O, O-H, N-H). |

| Mass Spectrometry | Molecular weight determination. | Confirmation of molecular formula and identification of fragments. |

| Trapping Experiments | Detection of transient anionic intermediates. | Positional information of carbanions or organometallic species. |

| DFT Calculations | Mechanistic investigation. | Structures, energies, and transition states of intermediates; reaction pathways. whiterose.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polyhalogenated Quinoline (B57606) Structure Determination

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework and probing the electronic environment of other nuclei such as fluorine, and nitrogen within the molecule.

Detailed analysis of one-dimensional NMR spectra is the cornerstone of structural verification for 2-Bromo-6-chloro-3-fluoroquinoline.

¹H NMR: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms attached to the quinoline core. The aromatic protons will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their position relative to the halogen substituents and the nitrogen atom. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms significantly influences the shielding of nearby protons, generally shifting their resonances to a lower field (higher ppm values).

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached halogens. Carbons directly bonded to bromine, chlorine, or fluorine will show characteristic shifts. For instance, carbon atoms attached to the highly electronegative fluorine atom will resonate at a significantly different frequency compared to those bonded to bromine or chlorine.

¹⁹F NMR: As fluorine has a spin of 1/2, ¹⁹F NMR is a crucial tool for confirming the presence and electronic environment of the fluorine atom at the C-3 position. The chemical shift of the fluorine signal provides direct evidence of its location on the quinoline ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³J(F,H)) or carbons (¹J(F,C), ²J(F,C), etc.) can be observed, offering definitive proof of the substitution pattern.

Specific chemical shift and coupling constant data for this compound are not publicly available in the form of experimental reports. Theoretical calculations could provide estimated values.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the aromatic system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹J(C,H)), providing a definitive link between the proton and carbon skeletons of the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J(C,H) and ³J(C,H)). youtube.comnih.gov It is particularly vital for identifying the placement of quaternary carbons and for confirming the positions of substituents by observing correlations from protons to the carbons bearing the halogen atoms. For example, correlations from the proton at C-4 to the carbons at C-2, C-3, and C-5 would help confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the stereochemistry and conformation of the molecule, although for a planar aromatic system like quinoline, its primary use would be to confirm through-space proximity between adjacent protons.

Nitrogen-15 NMR spectroscopy, often performed using indirect detection methods like HMBC, can characterize the nitrogen atom within the quinoline ring. nih.govnih.govresearchgate.net The chemical shift of the ¹⁵N signal is influenced by the electronic effects of the substituents on the ring. The presence of electron-withdrawing halogens is expected to deshield the nitrogen atom, shifting its resonance to a lower field compared to unsubstituted quinoline. Observing correlations from protons (e.g., H-4, H-5) to the nitrogen atom in a ¹H-¹⁵N HMBC spectrum would definitively confirm the heterocyclic structure. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

The experimental IR and Raman spectra of this compound would exhibit a series of bands corresponding to specific molecular vibrations.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are expected in the 1650-1400 cm⁻¹ region.

C-X stretching (X = F, Cl, Br): The carbon-halogen stretching frequencies are a key diagnostic feature. The C-F stretch is typically found in the 1350-1000 cm⁻¹ range. The C-Cl stretch appears at lower frequencies, generally between 850-550 cm⁻¹, while the C-Br stretch is found at even lower wavenumbers, typically 690-515 cm⁻¹.

Ring bending and deformation modes: The region below 1000 cm⁻¹ contains a complex series of bands due to in-plane and out-of-plane bending of the quinoline ring system.

In the absence of experimental spectra, Density Functional Theory (DFT) calculations are a powerful predictive tool. nih.govnih.gov By modeling the molecule and calculating its harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental spectra or serve as a reliable prediction of the vibrational modes. DFT calculations can confirm the expected positions of the C-H, C=C, C=N, and C-X vibrations, providing a high degree of confidence in the structural characterization. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel synthetic compounds, providing highly accurate mass measurements that allow for the determination of elemental formulas. For this compound, while specific experimental data is not widely published, the theoretical exact mass can be calculated with high precision. Isomers such as 3-bromo-6-chloro-8-fluoroquinoline have a reported monoisotopic mass of 258.91997 Da, which would be the same for this compound due to their identical elemental composition (C₉H₄BrClFN). nih.gov

The fragmentation patterns of quinoline derivatives under mass spectrometric conditions are well-documented and provide significant structural information. The primary fragmentation of the quinoline radical cation involves the loss of hydrogen cyanide (HCN). rsc.org In substituted quinolines, the nature and position of the substituents heavily influence the fragmentation pathways. nih.govmcmaster.ca For halogenated quinolines, the fragmentation can be complex. In some instances, the halogen substituent may not significantly alter the primary fragmentation pathway, while in others, it can direct the fragmentation. nih.gov

In the analysis of related fluorinated quinoline analogs, HRMS has been successfully used to confirm their structures by comparing the calculated and experimentally found m/z values for the protonated molecule [M+H]⁺. nih.gov For instance, the HRMS data for 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate (B1228886) and its 4-chloro isomer demonstrates the level of accuracy achieved.

Table 1: Illustrative HRMS Data for Related Fluorinated Quinoline Derivatives

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |

Data sourced from a study on novel fluorinated quinoline analogs. nih.gov

The fragmentation of this compound would be expected to involve initial characteristic losses related to its halogen substituents, followed by the fragmentation of the core quinoline ring system. The specific fragmentation pattern would be key to distinguishing it from its isomers.

X-ray Crystallography for Solid-State Structural Conformation (if applicable to related derivatives)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While the crystal structure for this compound is not publicly available, analysis of closely related substituted quinolines can provide valuable insights into the expected structural characteristics.

Studies on derivatives such as 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline reveal that the quinoline ring system is essentially planar. nih.gov For this specific compound, the dihedral angle between the two rings of the quinoline system is minimal, and the phenyl ring substituent is twisted at a slight angle to the quinoline plane. nih.gov

Similarly, the crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, a compound also featuring chloro and fluoro substituents on the quinoline core, has been determined. researchgate.net The analysis of such structures provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The presence and nature of substituents on the quinoline ring have been shown to influence the crystallization mechanisms and the resulting crystal packing. rsc.org For instance, in a series of 7-chloro-4-substituted-quinolines, the different substituents at the 4-position led to varied crystallization pathways. rsc.org

Table 2: Crystallographic Data for a Related Substituted Quinoline

| Compound | (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one |

|---|---|

| Molecular Formula | C₁₉H₁₄ClFN₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.9893(3) Å, b = 9.5324(3) Å, c = 10.1917(4) Å |

| α = 95.1780(10)°, β = 96.5320(1)°, γ = 116.3930(10)° |

Data from a 2025 publication on the crystal structure of a substituted quinolin-4(1H)-one. researchgate.net

Based on these related structures, it can be inferred that this compound would likely exhibit a planar quinoline core with potential for various intermolecular interactions depending on the crystal packing adopted. The specific solid-state conformation would be influenced by the interplay of the bromo, chloro, and fluoro substituents.

Theoretical and Computational Investigations of Polyhalogenated Quinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It is a widely used tool in chemistry and materials science for predicting molecular geometries, energies, and reactivity. researchgate.net For polyhalogenated quinolines, DFT calculations provide crucial insights into how the number, type, and position of halogen atoms influence the molecule's behavior.

Recent studies on various quinoline (B57606) derivatives have employed DFT to understand their stability and photo-physical characteristics. rsc.org These calculations often involve optimizing the molecular geometry and analyzing the frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity. nih.gov For instance, research on certain halogenated quinoline derivatives has utilized DFT to explore their potential as inhibitors for enzymes like monoamine oxidase (MAO-A and MAO-B). acs.org

In studies of similar halogenated quinoline derivatives, DFT has been used to optimize geometries and understand the planarity of different parts of the molecule. acs.org For example, in N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, the azomethine functional group was found to be coplanar with both the quinoline and phenyl rings. acs.org This planarity can have significant implications for the molecule's electronic properties and how it interacts with other molecules.

| Parameter | Description | Significance in Polyhalogenated Quinolines |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Halogen substitution can alter C-C, C-N, and C-H bond lengths within the quinoline ring system. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Steric hindrance between adjacent halogen atoms can cause significant distortions in bond angles. |

| Torsional Angles | The angle between the plane formed by the first three atoms and the plane formed by the last three atoms in a sequence of four bonded atoms. | Determines the overall 3D shape and can indicate the degree of planarity or puckering in the ring system. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.gov

For polyhalogenated quinolines, the type and position of the halogen atoms significantly influence the HOMO and LUMO energy levels. Electronegative atoms like fluorine and chlorine tend to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap can provide insights into the electronic transitions and potential color of the compound. A smaller gap generally suggests a more reactive molecule.

In studies of other quinoline derivatives, the HOMO-LUMO gap has been a critical parameter for explaining trends in charge transfer and electronic excitations. arabjchem.org

| Orbital | Description | Implication for Reactivity |

| HOMO | The outermost orbital containing electrons. | A higher HOMO energy suggests a better electron donor. |

| LUMO | The innermost orbital without electrons. | A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower stability. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. arabjchem.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red colors typically indicate negative potential (electron-rich areas), while blue colors show positive potential (electron-poor areas).

For a molecule like 2-Bromo-6-chloro-3-fluoroquinoline, the MEP surface would highlight the electronegative character of the nitrogen and halogen atoms. The nitrogen atom in the quinoline ring is expected to be a region of negative potential, making it a likely site for protonation or interaction with electrophiles. The halogen atoms will also contribute to regions of negative potential, influencing the molecule's intermolecular interactions. Computational studies on fluorine-based quinolines have shown that electronegative pockets can be crucial for their binding to proteins. nih.gov

Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction pathway or reaction mechanism. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the reaction's activation energy and rate.

For polyhalogenated quinolines, reaction pathway modeling could be used to study their synthesis or their reactions with other molecules. For example, it could be used to investigate the mechanism of nucleophilic aromatic substitution, where one of the halogen atoms is replaced by another group. The relative energies of the transition states for substitution at different positions would help predict the most likely product.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgarabjchem.org This technique is particularly useful for understanding how a molecule like a polyhalogenated quinoline might interact with a biological target, such as a protein or DNA, or how it behaves in a solvent.

MD simulations have been successfully used to study the stability of complexes formed between quinoline derivatives and proteins. nih.gov For example, simulations can reveal how a halogenated quinoline fits into the binding pocket of an enzyme and the nature of the intermolecular forces (e.g., hydrogen bonds, halogen bonds, van der Waals interactions) that stabilize the complex. acs.org These simulations provide a dynamic picture of the interaction, which is often more insightful than the static picture provided by docking studies alone.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to find a relationship between these descriptors and an observed reactivity measure.

For a series of polyhalogenated quinolines, QSRR models could be developed to predict their reactivity in a particular chemical transformation or their biological activity. The descriptors used in such a model would likely be derived from DFT calculations and could include HOMO and LUMO energies, atomic charges, dipole moments, and molecular surface areas. QSAR (Quantitative Structure-Activity Relationship) models, a related concept, have been developed for quinoline-based derivatives to predict their antimalarial activity. nih.gov These models use descriptors to correlate structural features with biological outcomes. nih.gov

Spectroscopic Property Prediction (NMR, IR, Raman) using Computational Methods

The prediction of spectroscopic properties for this compound relies on optimizing the molecular geometry at a specific level of theory, followed by frequency and NMR shielding calculations. A common and effective method involves the B3LYP functional with a basis set such as 6-311++G(d,p). This approach has been shown to provide a good correlation between theoretical and experimental data for a variety of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding constants for each nucleus in the optimized molecular structure. The chemical shifts are then typically referenced against a standard, such as Tetramethylsilane (TMS).

Predicted ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the quinoline ring. Protons on the quinoline core are expected to appear in the aromatic region, with their precise shifts determined by their proximity to the electronegative bromine, chlorine, and fluorine atoms.

Predicted ¹³C NMR Chemical Shifts: The carbon chemical shifts are also significantly affected by the substitution pattern. Carbons directly bonded to the halogens will exhibit characteristic shifts. The computational data provides a detailed map of the electronic environment of each carbon atom within the molecule.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies for this exact molecule are not publicly available. The values are representative of what would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | 138.5 |

| C3 | - | 155.2 (d, ¹JCF = 250 Hz) |

| C4 | 8.12 | 125.8 |

| C5 | 7.85 | 129.1 |

| C6 | - | 132.4 |

| C7 | 7.68 | 128.9 |

| C8 | 7.95 | 127.3 |

| C4a | - | 148.6 |

| C8a | - | 146.2 |

| H4 | 8.12 | - |

| H5 | 7.85 | - |

| H7 | 7.68 | - |

| H8 | 7.95 | - |

d = doublet, J = coupling constant

Infrared (IR) and Raman Spectroscopy

Computational methods can calculate the harmonic vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule's bonds. The calculated IR and Raman intensities help in predicting the appearance of the respective spectra. It is standard practice to apply a scaling factor to the calculated frequencies to better match them with experimental values, accounting for anharmonicity and other method-inherent approximations.

Predicted Vibrational Frequencies: The vibrational spectrum of this compound will be characterized by several key regions:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: The quinoline ring vibrations will give rise to a series of bands in the 1650-1400 cm⁻¹ region.

C-Halogen stretching: The C-Br, C-Cl, and C-F stretching vibrations are expected at lower frequencies, typically below 1200 cm⁻¹. The C-F stretch is generally the highest in this group.

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound Note: This data is hypothetical and illustrative. The assignments are based on general frequency regions for similar functional groups.

| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment (Potential Energy Distribution) |

| 3085 | Medium | Low | ν(C-H) aromatic |

| 1610 | Strong | Medium | ν(C=C), ν(C=N) ring stretching |

| 1575 | Strong | Medium | ν(C=C), ν(C=N) ring stretching |

| 1450 | Medium | Low | δ(C-H) in-plane bending |

| 1180 | Strong | Low | ν(C-F) stretching |

| 830 | Strong | Medium | γ(C-H) out-of-plane bending |

| 750 | Medium | Low | ν(C-Cl) stretching |

| 620 | Low | Strong | ν(C-Br) stretching |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Applications of 2 Bromo 6 Chloro 3 Fluoroquinoline and Its Derivatives in Specialized Chemical Fields

Role as Precursors in Complex Organic Synthesis

The reactivity of the carbon-bromine and carbon-chlorine bonds in 2-Bromo-6-chloro-3-fluoroquinoline, particularly the more labile C-Br bond, makes it an excellent precursor for the construction of more intricate molecular architectures. This is primarily achieved through a variety of transition-metal-catalyzed cross-coupling reactions.

The this compound scaffold is an ideal starting point for the synthesis of advanced heterocyclic systems. The differential reactivity of the two halogen atoms allows for sequential and site-selective functionalization. For instance, the bromine at the 2-position is more susceptible to palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents.